

In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine

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Compound of Interest

Compound Name: 4-Methyl-3-(3-nitrobenzoyl)pyridine

Cat. No.: B1319671

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Disclaimer: Experimental spectral data for **4-Methyl-3-(3-nitrobenzoyl)pyridine** is not readily available in public scientific databases. The following guide provides a plausible synthetic route and predicted spectral data based on the analysis of its chemical structure and comparison with analogous compounds. This information is intended for theoretical and research guidance.

Compound Overview

4-Methyl-3-(3-nitrobenzoyl)pyridine, with the CAS number 1187168-01-9, is a ketone derivative featuring a pyridine ring substituted with a methyl group and a benzoyl group, the latter of which is further substituted with a nitro group.^{[1][2][3]} Its chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃
Molecular Weight	242.234 g/mol ^[1]
IUPAC Name	(4-Methylpyridin-3-yl)(3-nitrophenyl)methanone

Predicted Spectral Data

Due to the absence of published experimental spectra, this section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Predicted ^1H NMR Spectral Data

The expected proton NMR spectrum would exhibit distinct signals for the protons on both the pyridine and the nitrophenyl rings, as well as the methyl group.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~2.4 - 2.6	Singlet	3H	-CH ₃
~7.2 - 7.4	Doublet	1H	Pyridine H-5
~7.7 - 7.9	Triplet	1H	Nitrophenyl H-5'
~8.2 - 8.4	Doublet of Doublets	1H	Nitrophenyl H-6'
~8.5 - 8.7	Doublet	1H	Pyridine H-6
~8.6 - 8.8	Doublet of Doublets	1H	Nitrophenyl H-4'
~8.9 - 9.1	Singlet	1H	Pyridine H-2
~9.2 - 9.4	Triplet	1H	Nitrophenyl H-2'

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum is predicted to show 13 distinct signals corresponding to each carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment
~20 - 22	-CH ₃
~122 - 124	Nitrophenyl C-2'
~126 - 128	Nitrophenyl C-4'
~130 - 132	Nitrophenyl C-5'
~134 - 136	Pyridine C-5
~135 - 137	Nitrophenyl C-6'
~138 - 140	Pyridine C-3
~142 - 144	Nitrophenyl C-1'
~147 - 149	Nitrophenyl C-3' (C-NO ₂)
~148 - 150	Pyridine C-4 (C-CH ₃)
~152 - 154	Pyridine C-2
~155 - 157	Pyridine C-6
~192 - 195	Carbonyl C=O

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2920	Weak	Methyl C-H Stretch
1680 - 1660	Strong	Ketone C=O Stretch
1600 - 1580	Medium	Aromatic C=C Stretch
1540 - 1520	Strong	Asymmetric NO ₂ Stretch
1360 - 1340	Strong	Symmetric NO ₂ Stretch
1300 - 1200	Medium	C-N Stretch
900 - 650	Strong	Aromatic C-H Bend

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be anticipated.

m/z	Assignment
242	[M] ⁺ (Molecular Ion)
212	[M - NO] ⁺
196	[M - NO ₂] ⁺
122	[C ₆ H ₄ NO ₂] ⁺
92	[C ₆ H ₆ N] ⁺
76	[C ₆ H ₄] ⁺

Proposed Experimental Protocols

Synthesis of 4-Methyl-3-(3-nitrobenzoyl)pyridine

A plausible method for the synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine** is through a Friedel-Crafts acylation reaction.

Materials:

- 4-Methylpyridine
- 3-Nitrobenzoyl chloride
- Aluminum chloride (AlCl_3) (anhydrous)
- Dichloromethane (DCM) (anhydrous)
- Hydrochloric acid (HCl), dilute
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Magnesium sulfate (MgSO_4) (anhydrous)
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 3-nitrobenzoyl chloride (1.0 equivalent) to the stirred suspension.
- After the addition is complete, add 4-methylpyridine (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Spectral Analysis

NMR Spectroscopy:

- Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

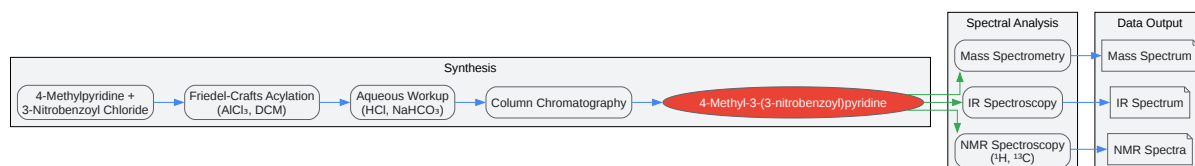
- Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- Record the mass spectrum over an appropriate m/z range.

Experimental Workflow and Logic

The following diagram illustrates the proposed workflow for the synthesis and characterization of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.



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Caption: Synthesis and Spectral Analysis Workflow.

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